(+)-Diisopinocampheylchlorboran

Übersicht

Beschreibung

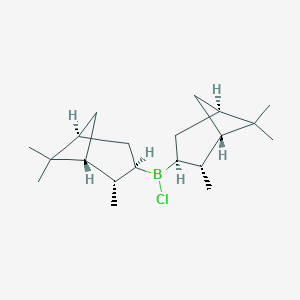

(+)-Diisopinocampheyl chloroborane is a chiral organoborane compound widely used in organic synthesis. It is known for its ability to induce asymmetry in various chemical reactions, making it a valuable reagent in the synthesis of enantiomerically pure compounds. The compound is derived from α-pinene and boron trichloride, and it is characterized by its unique structure, which includes a boron atom bonded to a chlorinated isopinocampheyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

- Preparation : DIP-Cl is typically prepared in situ from diisopinocampheylborane by adding hydrogen chloride to a tetrahydrofuran solution. This method ensures that the reagent remains stable and reactive for subsequent reactions .

- Stability : Compared to trialkyl boranes, DIP-Cl exhibits greater stability, allowing for easier handling and storage .

Applications in Asymmetric Synthesis

DIP-Cl is widely used for the synthesis of chiral secondary alcohols and other chiral compounds. The following sections detail specific applications:

Hydroboration Reactions

DIP-Cl selectively hydroborates unhindered alkenes, leading to high enantioselectivity in the formation of alcohols. For example:

- Reactivity with Alkenes : DIP-Cl can convert 2-butene and 3-hexene into the corresponding chiral alcohols with high enantiomeric excess (ee) values, often exceeding 90% .

- Heterocycles : The reagent also demonstrates exceptional selectivity with constrained conformations found in heterocycles like dihydrofuran and dihydropyrrole, yielding products with ee values greater than 99% .

Reduction of Prochiral Ketones

One of the most notable applications of DIP-Cl is in the reduction of prochiral ketones to form chiral alcohols. This reaction showcases the reagent's ability to introduce chirality effectively:

- Mechanism : The reduction process involves the formation of an intermediate that subsequently undergoes stereoselective transformation.

- Case Studies : Studies have shown that DIP-Cl can reduce various ketones efficiently, providing access to valuable chiral building blocks for pharmaceuticals and agrochemicals .

Synthesis of Chiral Boronic Esters

DIP-Cl can react with aldehydes to produce chiral boronic esters, which are pivotal intermediates in many synthetic pathways:

- Suzuki Coupling : These boronic esters can be employed in Suzuki coupling reactions, facilitating the formation of biaryl compounds that are important in medicinal chemistry .

Comparative Reactivity Table

The following table summarizes the reactivity of DIP-Cl compared to other boron reagents:

| Reagent | Type | Selectivity | Typical ee (%) | Applications |

|---|---|---|---|---|

| (+)-Diisopinocampheyl Chloroborane | Chloroborane | High | >90 | Hydroboration, reduction of ketones |

| Diisopinocampheylborane | Borane | Moderate | 80-90 | Hydroboration |

| Trialkyl Boranes | Trialkyl Boranes | Low | <80 | General hydroboration |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of DIP-Cl in asymmetric synthesis. One notable study highlighted its use in synthesizing complex natural products where chirality plays a crucial role in biological activity. The research demonstrated that using DIP-Cl not only improved yields but also enhanced selectivity for desired enantiomers .

Additionally, patent literature has outlined methods for using DIP-Cl in various transformations, emphasizing its versatility as a reagent capable of participating in multiple reaction types while maintaining high enantioselectivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Diisopinocampheyl chloroborane typically involves the reaction of boron trichloride with α-pinene. The process begins with the low-temperature complexation of boron trichloride with a cyclic ether or cyclic polyether in a reaction kettle. This allows for the stable and slow release of boron trichloride. Subsequently, borohydride is added to the solvent at low temperature, followed by heating to prepare boron chloride. Finally, α-pinene is added to the product, resulting in the formation of (+)-Diisopinocampheyl chloroborane .

Industrial Production Methods

Industrial production of (+)-Diisopinocampheyl chloroborane follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . Modern monitoring techniques are employed to quantify and optimize the reaction process, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Diisopinocampheyl chloroborane undergoes various types of chemical reactions, including:

Reduction: It is commonly used as a reducing agent in organic synthesis.

Hydroboration: The compound participates in hydroboration reactions, adding across double bonds to form organoboranes.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving (+)-Diisopinocampheyl chloroborane typically require mild conditions and are often carried out in ether solvents. Common reagents include boron trichloride, borohydride, and α-pinene .

Major Products Formed

The major products formed from reactions involving (+)-Diisopinocampheyl chloroborane include chiral alcohols, organoboranes, and other enantiomerically pure compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (+)-Diisopinocampheyl chloroborane involves its ability to induce asymmetry in chemical reactions. The boron atom in the compound acts as a Lewis acid, coordinating with various substrates and facilitating their transformation into chiral products. The unique structure of the compound allows for selective interactions with different molecular targets, leading to the formation of enantiomerically pure products .

Vergleich Mit ähnlichen Verbindungen

(+)-Diisopinocampheyl chloroborane is unique compared to other similar compounds due to its high enantioselectivity and efficiency in inducing asymmetry in chemical reactions. Similar compounds include:

Diisopinocampheylborane: Another chiral borane compound used in asymmetric synthesis.

Chlorodicyclohexylborane: A chloroborane compound with similar reactivity but different selectivity.

Borane-tetrahydrofuran complex: A commonly used borane complex with different applications in hydroboration reactions.

Biologische Aktivität

(+)-Diisopinocampheyl chloroborane is an organoboron compound that has garnered attention in various fields of organic chemistry, particularly for its applications in asymmetric synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.

Overview of (+)-Diisopinocampheyl Chloroborane

(+)-Diisopinocampheyl chloroborane is primarily used as a reagent in synthetic organic chemistry. Its chiral nature allows it to facilitate enantioselective reactions, making it valuable in the synthesis of biologically active compounds. The compound is derived from isopinocampheyl alcohol and has been studied for its unique properties in various chemical transformations.

The biological activity of (+)-diisopinocampheyl chloroborane can be attributed to its role as a chiral boron reagent in organic synthesis. It participates in reactions such as:

- Reductive Aldol Reactions : The compound has been shown to mediate reductive aldol reactions with high enantioselectivity, yielding products that can exhibit significant biological activity. These reactions are crucial for synthesizing complex natural products with potential pharmacological effects .

- Asymmetric Synthesis : Its ability to induce chirality in synthetic pathways allows for the production of compounds that may interact with biological systems, potentially leading to therapeutic applications .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds synthesized using (+)-diisopinocampheyl chloroborane. For example, derivatives formed through its application have shown promise in inhibiting cancer cell proliferation. A notable case study demonstrated that certain synthesized compounds exhibited selective cytotoxicity against cancer cell lines, suggesting a mechanism involving disruption of cellular processes .

Inhibition of Enzymatic Activity

Research has also indicated that compounds generated from (+)-diisopinocampheyl chloroborane can act as inhibitors of specific enzymes. For instance, studies have reported on the inhibitory effects of synthesized derivatives on serine proteases and other enzymes involved in disease pathways. This inhibition can lead to altered metabolic processes within cells, providing a potential therapeutic avenue for diseases characterized by dysregulated enzyme activity .

Table 1: Summary of Biological Activities Associated with Compounds Derived from (+)-Diisopinocampheyl Chloroborane

Research Findings

- Synthesis and Characterization : The synthesis of various chiral boron reagents, including (+)-diisopinocampheyl chloroborane, has been extensively characterized using NMR and other spectroscopic techniques. These studies confirm the structural integrity and enantiomeric purity essential for biological applications .

- Enantioselectivity : The compound exhibits exceptional levels of enantioselectivity in aldol reactions, significantly higher than previously reported boron reagents. This property is crucial for the synthesis of biologically active molecules where stereochemistry plays a vital role in biological interactions .

- Potential Therapeutic Applications : Ongoing research is exploring the use of (+)-diisopinocampheyl chloroborane-derived compounds in drug development, particularly focusing on their anticancer and antimicrobial properties. The versatility of this reagent allows chemists to design novel compounds tailored for specific biological targets .

Eigenschaften

IUPAC Name |

chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHHVRCDVOTID-YYNWCRCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920706 | |

| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112246-73-8 | |

| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.